molecular formula C15H30O B14658735 1-[(Prop-1-en-2-yl)oxy]dodecane CAS No. 52169-28-5

1-[(Prop-1-en-2-yl)oxy]dodecane

Cat. No.: B14658735
CAS No.: 52169-28-5
M. Wt: 226.40 g/mol
InChI Key: XSYWFEMDEVMTDC-UHFFFAOYSA-N
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Description

1-[(Prop-1-en-2-yl)oxy]dodecane is an organic compound with the molecular formula C15H30O It is a member of the ether family, characterized by the presence of an alkoxy group attached to a hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Prop-1-en-2-yl)oxy]dodecane typically involves the reaction of dodecanol with propylene oxide under basic conditions. The reaction can be represented as follows:

C12H25OH+CH2=CH-CH3C12H25O-CH2-CH=CH2\text{C12H25OH} + \text{CH2=CH-CH3} \rightarrow \text{C12H25O-CH2-CH=CH2} C12H25OH+CH2=CH-CH3→C12H25O-CH2-CH=CH2

This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst to facilitate the formation of the ether bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Prop-1-en-2-yl)oxy]dodecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming saturated ethers.

    Substitution: The alkoxy group can participate in nucleophilic substitution reactions, leading to the formation of different ether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing double bonds.

    Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Dodecanoic acid and propylene oxide derivatives.

    Reduction: Saturated ethers such as 1-[(propyl)oxy]dodecane.

    Substitution: Various ether derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Prop-1-en-2-yl)oxy]dodecane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[(Prop-1-en-2-yl)oxy]dodecane involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-[(Prop-1-en-2-yl)oxy]hexane: A shorter-chain ether with similar chemical properties but different physical characteristics.

    1-[(Prop-1-en-2-yl)oxy]octane: Another ether with a medium-length hydrocarbon chain, used in similar applications.

    1-[(Prop-1-en-2-yl)oxy]decane: A compound with a slightly shorter chain, exhibiting similar reactivity and applications.

Uniqueness

1-[(Prop-1-en-2-yl)oxy]dodecane is unique due to its longer hydrocarbon chain, which imparts distinct physical properties such as higher boiling point and hydrophobicity. These properties make it particularly useful in applications requiring stable emulsions and surfactants with enhanced performance.

Properties

CAS No.

52169-28-5

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

1-prop-1-en-2-yloxydodecane

InChI

InChI=1S/C15H30O/c1-4-5-6-7-8-9-10-11-12-13-14-16-15(2)3/h2,4-14H2,1,3H3

InChI Key

XSYWFEMDEVMTDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=C)C

Origin of Product

United States

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